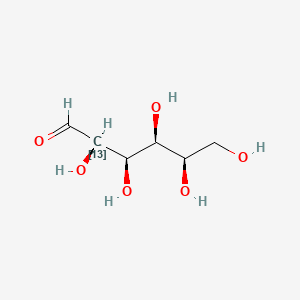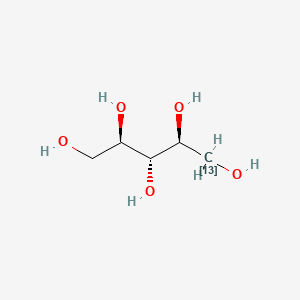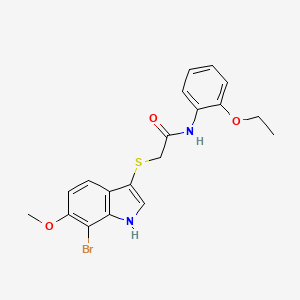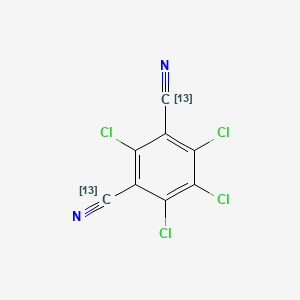
Atr-IN-16
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Atr-IN-16 is a highly effective inhibitor of ataxia telangiectasia and Rad3-related kinase (ATR kinase). It has shown significant anticancer activity, particularly in LoVo cells, with an IC50 value of 410 nM . The compound is known for its potential in cancer treatment due to its ability to inhibit ATR kinase, which plays a crucial role in the DNA damage response and cell cycle regulation.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Atr-IN-16 involves multiple steps, starting from commercially available starting materials. The synthetic route typically includes the formation of key intermediates through various organic reactions such as nucleophilic substitution, cyclization, and amide bond formation. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity of the final product .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade equipment and reagents to ensure consistency and scalability. The reaction conditions are carefully controlled to maintain the quality and yield of the compound. Additionally, purification techniques such as crystallization and chromatography are employed to obtain the desired product with high purity .
化学反应分析
Types of Reactions
Atr-IN-16 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in this compound.
Substitution: Nucleophilic and electrophilic substitution reactions are common for modifying the structure of this compound.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as hydrogen peroxide or potassium permanganate can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles or electrophiles can be used depending on the desired modification.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with altered functional groups, while substitution reactions can introduce new substituents into the molecule .
科学研究应用
Atr-IN-16 has a wide range of scientific research applications, including:
Chemistry: Used as a tool compound to study the inhibition of ATR kinase and its effects on DNA damage response.
Biology: Employed in cellular studies to investigate the role of ATR kinase in cell cycle regulation and apoptosis.
Medicine: Explored as a potential anticancer agent due to its ability to inhibit ATR kinase and induce cell death in cancer cells.
Industry: Utilized in the development of new therapeutic agents targeting ATR kinase for cancer treatment.
作用机制
Atr-IN-16 exerts its effects by inhibiting ATR kinase, a key enzyme involved in the DNA damage response. ATR kinase is activated in response to DNA damage and replication stress, leading to the phosphorylation of downstream targets such as CHK1. By inhibiting ATR kinase, this compound disrupts the DNA damage response, leading to cell cycle arrest and apoptosis in cancer cells. This mechanism makes it a promising candidate for cancer therapy .
相似化合物的比较
Similar Compounds
AZD6738 (Ceralasertib): Another ATR kinase inhibitor with similar anticancer properties.
VE-821: A potent ATR kinase inhibitor used in preclinical studies.
ETP-46464: An ATR kinase inhibitor with demonstrated efficacy in cancer models.
Uniqueness of Atr-IN-16
This compound stands out due to its high potency and selectivity for ATR kinase. Its IC50 value of 410 nM in LoVo cells highlights its effectiveness in inhibiting ATR kinase. Additionally, its ability to induce cell death in cancer cells through disruption of the DNA damage response makes it a unique and valuable compound for cancer research and therapy .
属性
分子式 |
C19H25N7O |
|---|---|
分子量 |
367.4 g/mol |
IUPAC 名称 |
4-(2,4-dimethylpyrazol-3-yl)-6-[(3R)-3-methylmorpholin-4-yl]-N-(5-methyl-1H-pyrazol-3-yl)pyridin-2-amine |
InChI |
InChI=1S/C19H25N7O/c1-12-10-20-25(4)19(12)15-8-16(21-17-7-13(2)23-24-17)22-18(9-15)26-5-6-27-11-14(26)3/h7-10,14H,5-6,11H2,1-4H3,(H2,21,22,23,24)/t14-/m1/s1 |
InChI 键 |
ONKJHQQFFLEAGL-CQSZACIVSA-N |
手性 SMILES |
C[C@@H]1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
规范 SMILES |
CC1COCCN1C2=CC(=CC(=N2)NC3=NNC(=C3)C)C4=C(C=NN4C)C |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。









![[(2R,4R,5R)-3-benzoyloxy-5-(2,4-dioxopyrimidin-1-yl)-4-fluorooxolan-2-yl]methyl benzoate](/img/structure/B12402708.png)





![(2S)-2-amino-2-[2-[4-(6-methylheptoxy)phenyl]ethyl]pentan-1-ol](/img/structure/B12402753.png)
